Stereospecific Binding and Active Site Recognition of (2R)- vs. (2S)-Sulfonatepropionyl-CoA
In co-crystal structures with the bifunctional enzyme LnmK, (2R)-sulfonatepropionyl-CoA and (2S)-sulfonatepropionyl-CoA exhibit distinct binding modes. The (2R) isomer adopts a specific conformation that accurately mimics the native substrate, while the (2S) isomer binds in multiple, non-productive conformations [1]. This stereospecific binding is a direct consequence of the chiral center at the C2 position, which is critical for precise active site recognition [1].
| Evidence Dimension | Binding Mode Conformational Uniformity |
|---|---|
| Target Compound Data | Adopts a single, specific conformation |
| Comparator Or Baseline | (2S)-sulfonatepropionyl-CoA |
| Quantified Difference | Multiple conformations observed |
| Conditions | Co-crystallization with LnmK enzyme, X-ray diffraction at 1.55 Å resolution [1] |
Why This Matters
The (2R) isomer is essential for studies requiring a faithful, catalytically incompetent mimic of (2R)-methylmalonyl-CoA; the (2S) isomer introduces binding ambiguity that confounds mechanistic interpretation.
- [1] Stunkard LM, Kick BJ, Lohman JR. Structures of LnmK, a Bifunctional Acyltransferase/Decarboxylase, with Substrate Analogues Reveal the Basis for Selectivity and Stereospecificity. Biochemistry. 2021;60(5):365-372. DOI: 10.1021/acs.biochem.0c00893. View Source
